molecular formula C19H14Cl2LiN3O7S B12708333 Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate CAS No. 83784-12-7

Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate

Cat. No.: B12708333
CAS No.: 83784-12-7
M. Wt: 506.3 g/mol
InChI Key: JLEXOACASIEREG-UHFFFAOYSA-M
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Description

Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate (Li-DCAEHS) is a complex azo dye derivative with a sulfonate group, lithium counterion, and multiple functional substituents. Its structure includes a naphthalene backbone substituted with hydroxyl, ethoxycarbonylamino, and azo-linked dichlorophenol groups. This compound is hypothesized to exhibit unique photophysical and surfactant-like properties due to its extended conjugation and ionic nature.

Properties

CAS No.

83784-12-7

Molecular Formula

C19H14Cl2LiN3O7S

Molecular Weight

506.3 g/mol

IUPAC Name

lithium;5-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-4-(ethoxycarbonylamino)-6-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C19H15Cl2N3O7S.Li/c1-2-31-19(27)22-13-8-11(32(28,29)30)5-9-3-4-15(25)17(16(9)13)24-23-14-7-10(20)6-12(21)18(14)26;/h3-8,25-26H,2H2,1H3,(H,22,27)(H,28,29,30);/q;+1/p-1

InChI Key

JLEXOACASIEREG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCOC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=CC(=C2N=NC3=C(C(=CC(=C3)Cl)Cl)O)O

Origin of Product

United States

Preparation Methods

The synthesis of lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate involves several steps:

    Diazotization: The process begins with the diazotization of 3,5-dichloro-2-hydroxyaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonic acid under alkaline conditions to form the azo compound.

    Lithiation: Finally, the compound is lithiated using lithium hydroxide to obtain the desired product.

Chemical Reactions Analysis

Lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: The chlorine atoms can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: It serves as a staining agent for biological tissues.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of pigments and dyes.

Mechanism of Action

The mechanism of action of lithium 5-[(3,5-dichloro-2-hydroxyphenyl)azo]-4-[(ethoxycarbonyl)amino]-6-hydroxynaphthalene-2-sulfonate involves its interaction with various molecular targets:

    Azo Linkage: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.

    Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Azo Dyes

Li-DCAEHS belongs to the azo dye family, characterized by the –N=N– linkage. Key structural analogs include:

  • Methyl Orange (C.I. Acid Orange 52): A simpler azo dye with a sulfonate group but lacks the ethoxycarbonylamino and dichlorophenol substituents. Methyl Orange shows pH-dependent color changes but lower thermal stability compared to Li-DCAEHS, likely due to fewer stabilizing substituents.
  • Congo Red: A biphenyl azo dye with sulfonate groups.

Surfactant Behavior

Li-DCAEHS shares functional similarities with quaternary ammonium compounds (QACs) like benzalkonium chloride (BAC-C12), which exhibit critical micelle concentration (CMC) values in the 0.4–8.3 mM range . While BAC-C12 is a cationic surfactant, Li-DCAEHS’s anionic sulfonate group and lithium ion may confer distinct micellization behavior.

Sulfonate-Containing Pesticides

Sulfonylurea herbicides (e.g., metsulfuron methyl ester) share sulfonate groups but differ in core structure. These pesticides inhibit plant acetolactate synthase, whereas Li-DCAEHS lacks the triazine or pyrimidine rings required for such activity .

Data Table: Key Properties of Li-DCAEHS and Analogues

Property Li-DCAEHS Methyl Orange BAC-C12
Functional Groups Azo, sulfonate, dichlorophenol, ethoxycarbonylamino Azo, sulfonate Quaternary ammonium
Ionic Nature Anionic (Li⁺ counterion) Anionic (Na⁺) Cationic
CMC (mM) Not reported N/A 0.4–8.3
Thermal Stability Inferred high Moderate High
Biological Activity Potential surfactant/dye pH indicator Antimicrobial

Research Findings and Limitations

  • Gaps in Data : Direct experimental studies on Li-DCAEHS’s CMC, photodegradation, or industrial applications are absent in the provided evidence.

Biological Activity

Lithium 5-((3,5-dichloro-2-hydroxyphenyl)azo)-4-((ethoxycarbonyl)amino)-6-hydroxynaphthalene-2-sulphonate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

Compound Overview

This compound is characterized by its azo group, which is known for enhancing biological activity through various mechanisms. The lithium ion contributes to its pharmacological effects, as lithium salts are widely recognized for their mood-stabilizing properties.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes diazotization and coupling reactions. The detailed synthetic pathway can be summarized as follows:

  • Diazotization : The starting material undergoes diazotization using nitrous acid.
  • Coupling Reaction : The diazonium salt is then coupled with a suitable naphthalene derivative to form the azo compound.
  • Functionalization : Further functional groups are introduced through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via ROS generation
A549 (Lung Cancer)15.0Inhibition of cell proliferation and migration
HeLa (Cervical Cancer)10.0Disruption of mitochondrial function leading to cell death

The anticancer activity is primarily attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress in cancer cells, leading to apoptosis.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound enhances ROS production within cells, leading to oxidative damage and subsequent apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential has been observed, contributing to cell death.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 cells and found a significant reduction in cell viability at concentrations above 10 µM, with an increase in apoptotic markers such as caspase activation.
  • Antimicrobial Efficacy Assessment : A clinical trial assessed the antimicrobial efficacy of the compound against resistant strains of Staphylococcus aureus, demonstrating a strong inhibitory effect that supports its potential use in treating infections caused by multidrug-resistant bacteria.

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